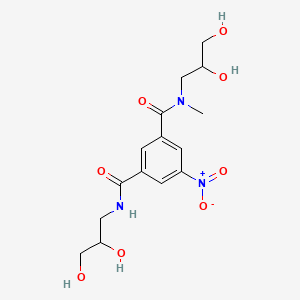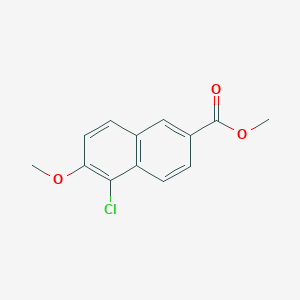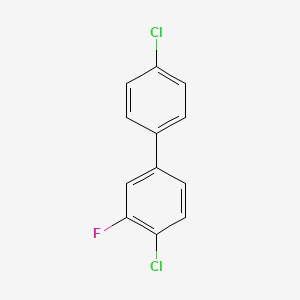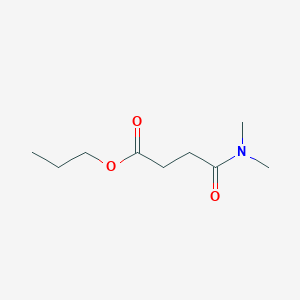![molecular formula C36H45ClN4O B14022065 (1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manzamine A hydrochloride is a marine-derived alkaloid first isolated from the sponge Haliclona sp. in Okinawa, Japan, in 1986. This compound is known for its complex structure, which includes a fused 6-, 6-, 5-, 8-, and 13-membered ring system connected to a β-carboline moiety . Manzamine A hydrochloride has attracted significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, antimalarial, anti-HIV, and insecticidal properties .
准备方法
The synthesis of Manzamine A hydrochloride involves several intricate steps due to its complex structure. Key synthetic routes include:
Michael Nitro Olefin Addition: This step involves the addition of a nitro group to an olefin, forming a nitroalkane intermediate.
Nitro-Mannich/Lactamization Cascade: This cascade reaction forms the lactam ring, a crucial component of the Manzamine A structure.
Iminium Ion/Cyclization: This step involves the formation of an iminium ion, which then undergoes cyclization to form the macrocyclic ring.
Stereoselective Ring-Closing Metathesis: This reaction closes the macrocyclic ring with high stereoselectivity.
Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the molecule.
化学反应分析
Manzamine A hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Cyclization: This reaction forms ring structures, often using reagents like acids or bases.
Major products formed from these reactions include various derivatives of Manzamine A, each with unique biological activities.
科学研究应用
Manzamine A hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: It is used to study the biological activities of marine-derived alkaloids, including their cytotoxic, antimicrobial, and antimalarial properties.
Medicine: Manzamine A hydrochloride is being investigated for its potential in treating various diseases, including cancer, malaria, and viral infections.
作用机制
Manzamine A hydrochloride exerts its effects through several mechanisms:
Inhibition of Vacuolar ATPases: This disrupts cellular homeostasis and inhibits autophagy, leading to cell death in cancer cells.
Modulation of SIX1 Gene Expression: This gene is critical for craniofacial development and cell proliferation.
Inhibition of Cell Proliferation and Survival Proteins: Manzamine A hydrochloride inhibits proteins like Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, which are involved in cell proliferation and survival.
相似化合物的比较
Manzamine A hydrochloride is unique among marine-derived alkaloids due to its complex structure and diverse biological activities. Similar compounds include:
Nakadomarin A: Another marine-derived alkaloid with a similar macrocyclic structure.
Ircinal A: A related compound with a simpler structure but similar biological activities.
Ircinol A: Another related compound with a simpler structure and similar biological activities.
These compounds share some structural features and biological activities with Manzamine A hydrochloride but differ in their specific mechanisms of action and potency.
属性
分子式 |
C36H45ClN4O |
|---|---|
分子量 |
585.2 g/mol |
IUPAC 名称 |
(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride |
InChI |
InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7?;/t26-,30-,34+,35-,36-;/m0./s1 |
InChI 键 |
DIVWQABXFSWTEF-MWNJAHNNSA-N |
手性 SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |
规范 SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


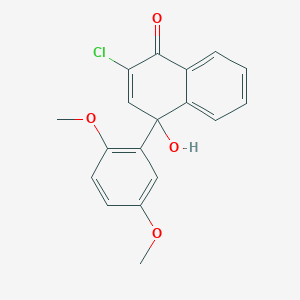
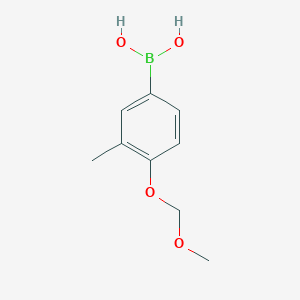
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
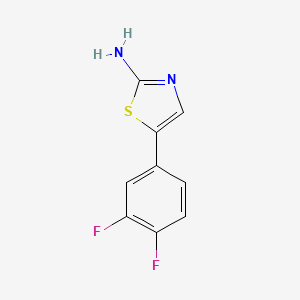
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
